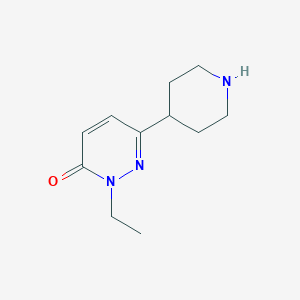
2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Properties : Research on derivatives of 2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one, such as ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, has demonstrated significant analgesic and anti-inflammatory activities. These compounds, carrying the arylpiperazinyl structure, have been tested in vivo and showed better performance in comparison to the parent compounds without the noted side effects like gastric ulceration often associated with NSAIDs. This indicates a promising avenue for developing new therapeutic agents with improved safety profiles (Duendar et al., 2007).
Structural and Electronic Properties in Anticonvulsants : The structural and electronic properties of anticonvulsant drugs, including those derived from 2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one, have been studied through crystal structures and molecular orbital calculations. These studies provide insights into the molecular basis of their anticonvulsant activity, offering a foundation for the design of new drugs with enhanced efficacy (Georges et al., 1989).
Antimicrobial and Enzyme Inhibitory Activities : Novel derivatives have been synthesized targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, showing considerable inhibitory activities. These findings are crucial for developing treatments for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role. Additionally, some derivatives exhibited antimicrobial activities, highlighting the compound's versatility in drug design (Ozçelik et al., 2010).
properties
IUPAC Name |
2-ethyl-6-piperidin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-14-11(15)4-3-10(13-14)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFHFDBBCPTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



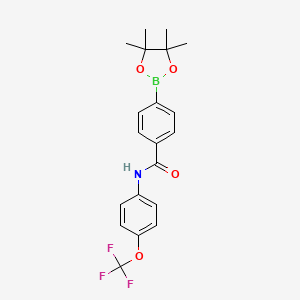
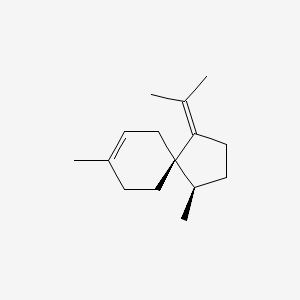
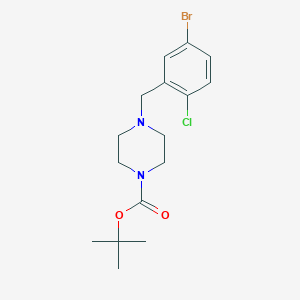

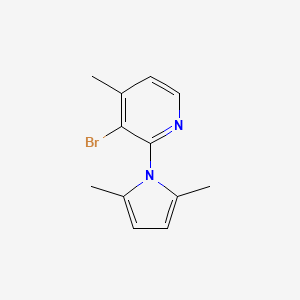
![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)
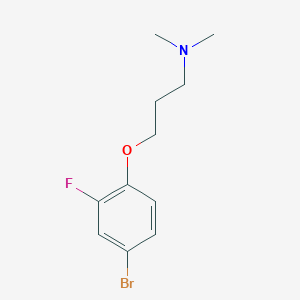

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)
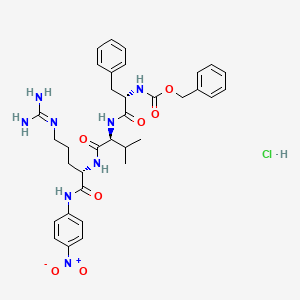

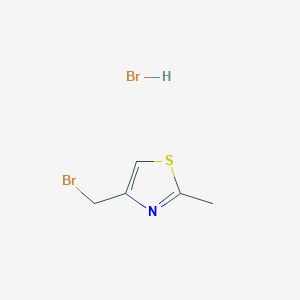
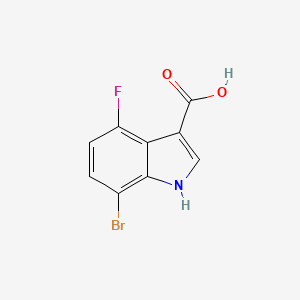
![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)